5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine
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Overview
Description
5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine is a chemical compound with the molecular formula C8H7BrN2O2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated aromatic compounds and methoxy-substituted intermediates. The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[d]isoxazol-3-ylamine: A closely related compound with similar structural features.
3-Ethylbenzo[d]isoxazole: Another isoxazole derivative with distinct biological activities.
Uniqueness
5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrN2O2 |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O2/c1-12-7-3-6-4(2-5(7)9)8(10)11-13-6/h2-3H,1H3,(H2,10,11) |
InChI Key |
CXIPIQZRPWAEIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)ON=C2N)Br |
Origin of Product |
United States |
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